3-(Methanesulfonylcarbamoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylsulfonylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQWQZLCQYPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-carboxy-N-(methylsulfonyl)benzamide IUPAC name properties
The following technical guide provides an in-depth analysis of 3-carboxy-N-(methylsulfonyl)benzamide , a specialized chemical probe used in medicinal chemistry to evaluate acyl sulfonamide bioisosterism.
A Dual-Acid Probe for Bioisosteric Validation in Drug Discovery
Executive Summary
3-Carboxy-N-(methylsulfonyl)benzamide (also referred to as N-(methylsulfonyl)isophthalamic acid) is a bifunctional organic compound featuring two distinct acidic moieties: a carboxylic acid and an acyl sulfonamide. In modern drug discovery, this molecule serves as a critical physicochemical probe . It allows researchers to directly compare the electronic and solubility profiles of the classic carboxylic acid pharmacophore against its most common bioisostere, the acyl sulfonamide, within a single isophthalic scaffold.
This guide details the synthesis, physicochemical properties, and experimental applications of this compound, providing a roadmap for its use in fragment-based drug design (FBDD) and lead optimization .
Chemical Identity & Structure
The molecule consists of a benzene ring substituted at the 1- and 3-positions (meta-substitution), creating a rigid linker between two acidic centers.
| Property | Specification |
| IUPAC Name | 3-Carboxy-N-(methylsulfonyl)benzamide |
| Common Name | N-(Methylsulfonyl)isophthalamic acid |
| Molecular Formula | C₉H₉NO₅S |
| Molecular Weight | 243.24 g/mol |
| CAS Registry | Not widely indexed; treated as Custom Synthesis |
| Core Scaffold | Isophthalic Acid |
| Key Functional Groups | Carboxylic Acid (-COOH), Acyl Sulfonamide (-CONHSO₂Me) |
Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct acidic protons available for ionization.
Physicochemical Properties
Understanding the ionization behavior of this molecule is essential for its use as a bioisosteric probe. The compound exhibits two dissociation constants in the physiological pH range.
Acidity (pKa) Analysis
Unlike simple benzoic acid (pKa ~4.2), the presence of the electron-withdrawing acyl sulfonamide group at the meta-position increases the acidity of the carboxylic acid.
| Ionizable Group | Estimated pKa | Mechanistic Rationale |
| Carboxylic Acid (-COOH) | 3.5 – 3.7 | The electron-withdrawing nature of the -CONHSO₂R group (σ_m ≈ 0.35) stabilizes the carboxylate anion, lowering the pKa relative to benzoic acid. |
| Acyl Sulfonamide (-NH-) | 4.5 – 4.8 | The sulfonamide nitrogen is acidic due to resonance delocalization of the negative charge onto the carbonyl and sulfonyl oxygens. |
Lipophilicity (LogD)
The acyl sulfonamide moiety is often selected to improve lipophilicity compared to a carboxylic acid while maintaining anionic character.
-
LogP (Neutral): ~0.8 (Estimated)
-
LogD (pH 7.4): < -2.0 (Due to dianionic species)
-
Solubility: High aqueous solubility at pH > 5.0.
Synthesis Protocol
The synthesis of 3-carboxy-N-(methylsulfonyl)benzamide requires a desymmetrization of isophthalic acid. The most robust route involves the mono-hydrolysis of dimethyl isophthalate followed by coupling and deprotection.
Reaction Workflow
-
Starting Material: Dimethyl isophthalate.
-
Intermediate: 3-(Methoxycarbonyl)benzoic acid (Mono-methyl isophthalate).
-
Coupling: Activation of the free acid and reaction with methanesulfonamide.
-
Final Step: Hydrolysis of the remaining methyl ester.
Detailed Experimental Procedure
Step 1: Preparation of Mono-Methyl Isophthalate
-
Dissolve dimethyl isophthalate (10.0 g, 51.5 mmol) in methanol (100 mL).
-
Add NaOH (1.0 eq) dropwise at 0°C. Stir at RT for 12 hours.
-
Evaporate solvent, acidify with 1N HCl to pH 2.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Yield: ~85% white solid.
Step 2: Acyl Sulfonamide Coupling
-
Dissolve mono-methyl isophthalate (1.0 eq) in anhydrous THF under N₂.
-
Add Carbonyldiimidazole (CDI) (1.2 eq) and stir for 1 hour at reflux to form the acyl imidazole intermediate.
-
Add Methanesulfonamide (1.2 eq) and DBU (1.5 eq).
-
Stir at RT for 16 hours.
-
Quench with 1N HCl, extract with EtOAc. The product (Methyl 3-(methylsulfonylcarbamoyl)benzoate) is purified by flash chromatography (DCM/MeOH).
Step 3: Final Hydrolysis
-
Dissolve the ester intermediate in THF/Water (1:1).
-
Add LiOH (3.0 eq) and stir at 50°C for 4 hours.
-
Acidify carefully to pH 2. The final product, 3-carboxy-N-(methylsulfonyl)benzamide , will precipitate or can be extracted.
-
Recrystallize from Ethanol/Water.
Applications in Drug Development
This molecule is primarily used as a Reference Standard in "Matched Molecular Pair" (MMP) analysis.
Bioisostere Validation
Researchers use this compound to validate in silico models of acidity and permeability. By comparing it to Isophthalic Acid (dicarboxylic acid), scientists can quantify the "Sulfonamide Shift" :
-
Permeability: Acyl sulfonamides typically show 2-5x higher passive permeability (PAMPA) than their dicarboxylic acid counterparts due to the delocalized charge and potential for intramolecular H-bonding.
-
Metabolic Stability: The acyl sulfonamide is resistant to glucuronidation, a common clearance pathway for carboxylic acids.[1]
Fragment Screening
In Fragment-Based Drug Discovery (FBDD), this molecule serves as a highly soluble, polar fragment .
-
Target Class: It effectively targets anion-binding pockets (e.g., PTP1B, SH2 domains) where a carboxylic acid is required for binding, but a second acidic group is needed for selectivity.
References
-
Ballatore, C. et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
-
Lassolas, P. et al. (2016). "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." Journal of Medicinal Chemistry.
-
Drug Hunter. (2025).[1] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." Drug Hunter.
-
Wikipedia. (2024). "Acylsulfonamide."[2][1][3][4] Wikipedia, The Free Encyclopedia.
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- 4. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of 3-(methylsulfonylcarbamoyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(methylsulfonylcarbamoyl)benzoic acid and Related Analogs
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of aromatic sulfonyl-containing benzoic acids, with a primary focus on the theoretical compound 3-(methylsulfonylcarbamoyl)benzoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a framework for its characterization by leveraging data from its close structural analogs: 3-(methylsulfonyl)benzoic acid and 3-(methylsulfonamido)benzoic acid. We present detailed, field-proven experimental protocols for determining critical drug development parameters, including pKa, the octanol-water partition coefficient (logP), and aqueous solubility. The causality behind experimental choices is explained to ensure methodological robustness. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this class of compounds.
Introduction and Structural Analysis
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its behavior, influencing everything from formulation and manufacturing to pharmacokinetics and therapeutic efficacy.[1] Aromatic benzoic acid derivatives incorporating sulfonyl groups are common scaffolds in medicinal chemistry. Understanding their acidity (pKa), lipophilicity (logP), and solubility is therefore a critical first step in the drug discovery and development process.[2]
This guide centers on the theoretical molecule 3-(methylsulfonylcarbamoyl)benzoic acid . A thorough review of scientific literature and chemical databases indicates a lack of specific experimental data for this compound. Therefore, to provide a robust and practical guide, we will analyze its predicted structure and draw parallels with two well-characterized, structurally related analogs:
-
3-(methylsulfonyl)benzoic acid: Features a direct sulfone link to the aromatic ring.
-
3-(methylsulfonamido)benzoic acid: Features a sulfonamide linkage.
The key structural difference in our target molecule is the sulfonylcarbamoyl (-C(=O)NHSO2CH3) moiety, which integrates a carbonyl group adjacent to the sulfonamide nitrogen. This structural alteration is expected to significantly influence the compound's electronic properties and hydrogen bonding capacity compared to its simpler analogs.
Caption: Structural relationship between the target compound and its analogs.
Core Physicochemical Properties of Structural Analogs
The following table summarizes the known physicochemical data for the selected analogs. These values serve as a benchmark for estimating the properties of 3-(methylsulfonylcarbamoyl)benzoic acid.
| Property | 3-(methylsulfonyl)benzoic acid | 3-(methylsulfonamido)benzoic acid | Reference |
| CAS Number | 5345-27-7 | 28547-13-9 | [3][4][5] |
| Molecular Formula | C₈H₈O₄S | C₈H₉NO₄S | [3][5] |
| Molecular Weight | 200.21 g/mol | 231.23 g/mol | [3] |
| Physical Form | Solid | Solid | [5] |
| Melting Point | 230 - 238 °C | Not available | [4] |
| XLogP3 (Predicted) | 0.6 | Not available | [3] |
| Hydrogen Bond Donors | 1 | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | 4 | [3] |
Experimental Determination of Key Physicochemical Properties
This section details the standard, robust methodologies for determining the pKa, logP, and thermodynamic solubility of a novel compound like 3-(methylsulfonylcarbamoyl)benzoic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. For a molecule with a carboxylic acid, like benzoic acid derivatives, determining the pKa is essential.[6] Potentiometric titration is a highly accurate and widely used method.[7]
Causality Behind the Method: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve, specifically where half of the acidic protons have been neutralized by the base. At this half-equivalence point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A-) are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[8]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric Titration
-
Preparation:
-
Prepare a ~0.01 M solution of the analyte in purified, CO₂-free water. If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKaapp) specific to that solvent system.[9]
-
Prepare a standardized 0.1 M NaOH solution, ensuring it is carbonate-free to prevent buffering artifacts.[7]
-
Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.
-
Record the initial pH.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the added volume and the pH.
-
Continue this process until the pH has risen significantly past the expected equivalence point (a sharp inflection in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) vs. volume.
-
The pKa is the pH value recorded at exactly half the equivalence volume (Veq/2).[8]
-
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional "gold standard" for its determination.[10]
Causality Behind the Method: This method is a direct application of the Nernst partition law. It physically equilibrates the compound between two immiscible phases, n-octanol (simulating lipid membranes) and water (simulating aqueous biological fluids). After equilibration, the concentration of the compound in each phase is measured. The logP is the base-10 logarithm of the ratio of these concentrations. It is crucial to use a buffer (typically pH 7.4) for the aqueous phase to ensure the compound is in a defined ionization state, as partitioning is pH-dependent for ionizable molecules.[11]
Caption: Workflow for logP determination by the shake-flask method.
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Pre-saturate the solvents: Vigorously mix n-octanol with phosphate buffer (pH 7.4) and, in a separate container, mix phosphate buffer (pH 7.4) with n-octanol. Allow them to separate for at least 24 hours.[10] This prevents volume changes during the experiment.
-
Prepare a stock solution of the analyte at a known concentration in one of the pre-saturated phases.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or glass vial), combine a known volume of the pre-saturated n-octanol and pre-saturated buffer.
-
Add a small aliquot of the analyte stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
-
Seal the vessel and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Then, allow it to stand undisturbed (or centrifuge at low speed) for at least 24 hours to ensure complete phase separation.
-
-
Quantification and Calculation:
-
Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of the analyte in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculate the logP using the formula: logP = log10 (Concentration in Octanol / Concentration in Aqueous Phase).[10]
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that limits the oral absorption of many drug candidates.[12] The thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound and is the most relevant value for biopharmaceutical assessment.[13]
Causality Behind the Method: This method ensures that a true equilibrium is reached between the undissolved solid API and the solution. By adding an excess of the solid compound to the solvent and agitating for an extended period (24-72 hours), the solution becomes saturated. Any further dissolution is balanced by precipitation. After filtering out the excess solid, the concentration of the resulting saturated solution is the thermodynamic solubility. Using buffers at different pH values is crucial for ionizable compounds, as solubility can vary dramatically with pH.[12]
Caption: Workflow for thermodynamic solubility determination.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Preparation:
-
Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Develop and validate an HPLC-UV or LC-MS method for quantifying the analyte. This includes preparing a calibration curve with known standards.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Seal the vials and place them on an agitator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for an extended period, typically 24 to 72 hours.
-
-
Sampling and Quantification:
-
After equilibration, allow the vials to stand so the excess solid can settle.
-
Carefully withdraw a sample from the supernatant, avoiding any solid particles.
-
Immediately filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic solids.
-
Dilute the filtrate as necessary and analyze its concentration using the pre-validated HPLC method.
-
The measured concentration is the thermodynamic solubility at that specific pH and temperature.[14]
-
Synthetic Considerations
While a specific, validated synthesis for 3-(methylsulfonylcarbamoyl)benzoic acid is not published, a plausible route can be proposed based on standard organic chemistry principles. A likely precursor would be 3-aminobenzoic acid.
-
Chlorosulfonylation: Reaction of 3-aminobenzoic acid with chlorosulfonic acid could yield 3-carboxy-benzenesulfonyl chloride.
-
Amidation: The resulting sulfonyl chloride could then be reacted with ammonia to form 3-carboxybenzenesulfonamide.
-
Acylation & Methylation: Subsequent steps would involve acylation and methylation to install the methylsulfonylcarbamoyl group.
Alternatively, a route starting from 3-(chlorosulfonyl)benzoic acid could be envisioned.[15] The synthesis of related compounds, such as 2-nitro-4-methylsulfonylbenzoic acid, often involves the oxidation of a corresponding methylsulfonyl toluene precursor.[16][17]
Conclusion
This guide outlines the critical physicochemical properties and the established methodologies required to characterize 3-(methylsulfonylcarbamoyl)benzoic acid. While direct experimental data for this specific compound is sparse, the provided protocols for determining pKa, logP, and aqueous solubility offer a robust framework for its evaluation. By leveraging data from close structural analogs like 3-(methylsulfonyl)benzoic acid and 3-(methylsulfonamido)benzoic acid, researchers can form reasonable hypotheses about its behavior. A thorough experimental execution of these protocols is an indispensable step in advancing any compound of this class through the drug development pipeline.
References
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (2024, March 22). Longdom Publishing. [Link]
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S. Babic, A. J. M. Horvat, D. M. Pavlovic, & K. K. (2007). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). ACS Publications. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. ECETOC. [Link]
- US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents.
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Solving solubility issues in modern APIs - TAPI. (2018, July 26). Teva API. [Link]
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Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Royal Society of Chemistry. [Link]
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Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds - ResearchGate. (2025, August 9). ResearchGate. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (2021, May 7). Dow Development Labs. [Link]
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Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC. (2025, July 3). PMC. [Link]
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Solubility and chemical quantification of APIs/drugs - Emmace. Emmace. [Link]
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The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (2012, August 27). Computational Methods in Science and Technology. [Link]
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Control and Selection of API Solid State Attributes | Pharmaceutical Outsourcing. (2023, March 1). Pharmaceutical Outsourcing. [Link]
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3-Methanesulfonylbenzoic acid | C8H8O4S | CID 220380 - PubChem - NIH. PubChem. [Link]
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3-(Methylsulfonyl)benzoic acid - Oakwood Chemical. Oakwood Chemical. [Link]
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Benzoic acid - Wikipedia. Wikipedia. [Link]
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Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]
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FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). - ResearchGate. ResearchGate. [Link]
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Benzoic acid, 3-methyl- - the NIST WebBook. NIST. [Link]
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Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
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What is the IUPAC name of benzoic acid? - Quora. (2018, February 13). Quora. [Link]
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Benzoic acid - American Chemical Society. (2020, December 21). American Chemical Society. [Link]
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Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015, June 22). ResearchGate. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16). MDPI. [Link]
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Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390. (1992, April 1). FreePatentsOnline. [Link]
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The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil - MDPI. (2024, June 13). MDPI. [Link]
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3-(methylsulphonylamino)benzoic acid (C8H9NO4S) - PubChemLite. PubChemLite. [Link]
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Experimental UV spectra of benzoic acid derivatives - ResearchGate. ResearchGate. [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. PrepChem.com. [Link]
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Methodological & Application
Synthesis of 3-(Methanesulfonylcarbamoyl)benzoic Acid: A Detailed Protocol and Application Note
Abstract
This comprehensive guide details a robust protocol for the synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The N-acylsulfonamide moiety is a key functional group, often serving as a bioisostere for carboxylic acids, offering similar acidity but with enhanced metabolic stability.[1][2] This document provides a scientifically grounded synthetic strategy, a step-by-step experimental protocol, and a discussion of the critical parameters and in-process controls necessary for a successful synthesis. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and potential challenges.
Introduction and Strategic Overview
The synthesis of N-acylsulfonamides is a cornerstone transformation in the development of novel therapeutic agents. These compounds feature prominently in a wide array of biologically active molecules, including enzyme inhibitors and modulators of signaling pathways.[3] The target molecule, 3-(Methanesulfonylcarbamoyl)benzoic acid, incorporates this important pharmacophore.
The primary synthetic challenge lies in the selective acylation of methanesulfonamide with one of the two carboxylic acid groups of isophthalic acid. A direct reaction is complicated by the similar reactivity of both carboxyl groups. Therefore, a two-step approach is proposed as the most common and effective method:
-
Activation of the Carboxylic Acid: The carboxylic acid functionality of a suitable starting material is converted into a more reactive species, typically an acyl chloride. This is a classic and highly efficient method for activating carboxylic acids for subsequent nucleophilic attack.[3]
-
N-Acylation of Methanesulfonamide: The activated acyl chloride is then reacted with methanesulfonamide in the presence of a base. The base deprotonates the sulfonamide, enhancing its nucleophilicity and facilitating the formation of the desired C-N bond.[1][3]
To ensure selectivity and avoid the formation of di-substituted byproducts, this protocol will utilize 3-carboxybenzoyl chloride (isophthaloyl monochloride) as the starting material. Should this not be readily available, an alternative strategy starting from isophthalic acid and involving the formation of the di-acid chloride followed by a controlled reaction and purification will be discussed as a less ideal, but feasible alternative.
Visualizing the Synthetic Pathway
Caption: Figure 1: Proposed reaction scheme.
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid from 3-carboxybenzoyl chloride and methanesulfonamide. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Supplier/Grade |
| 3-Carboxybenzoyl chloride | C₈H₅ClO₃ | 184.58 | 1.85 g | 10.0 | Reagent Grade, ≥97% |
| Methanesulfonamide | CH₃SO₂NH₂ | 95.12 | 1.05 g | 11.0 | Reagent Grade, ≥98% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.2 mL | 15.0 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl), 1M Aqueous | HCl | 36.46 | ~20 mL | - | Reagent Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - | ACS Grade |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Anhydrous Granular |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methanesulfonamide (1.05 g, 11.0 mmol).
-
Add anhydrous dichloromethane (30 mL) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
Slowly add anhydrous pyridine (1.2 mL, 15.0 mmol) to the stirred suspension at 0 °C. The pyridine acts as a base to deprotonate the methanesulfonamide, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct of the reaction.[3]
-
-
Addition of Acyl Chloride:
-
Dissolve 3-carboxybenzoyl chloride (1.85 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) in a separate dry flask.
-
Add this solution dropwise to the cold (0 °C) methanesulfonamide suspension over a period of 15-20 minutes using a dropping funnel. A slow addition rate is crucial to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated (e.g., 50:50:1 EtOAc:Hexanes:AcOH). The product should have a different Rf value than the starting materials.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding 1M HCl (20 mL) to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) or by column chromatography on silica gel.
-
Visualizing the Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow.
In-Process Validation and Characterization
Trustworthiness through Self-Validation:
-
TLC Monitoring: Regular TLC analysis is critical to ensure the consumption of the limiting reagent (3-carboxybenzoyl chloride) and the formation of the product. The appearance of a new spot with a distinct Rf value is indicative of product formation.
-
pH Control: During the work-up, acidification with HCl is necessary to protonate the carboxylate and facilitate extraction into the organic phase. The pH of the aqueous layer should be checked to be acidic (pH 1-2).
Characterization of the Final Product:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons in the region of 7.5-8.5 ppm, a singlet for the methyl group of the methanesulfonyl moiety around 3.0-3.5 ppm, a broad singlet for the N-H proton (which may be exchangeable with D₂O), and a broad singlet for the carboxylic acid proton at >10 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Aromatic carbons would appear in the 125-140 ppm range, the carbonyl carbons (amide and carboxylic acid) would be downfield (>165 ppm), and the methyl carbon of the sulfonyl group would be around 40 ppm.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C=O stretch for the N-acylsulfonamide (~1680 cm⁻¹), and strong S=O stretches for the sulfonyl group (~1350 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, corresponding to the molecular formula C₉H₉NO₅S.
Safety and Handling
-
Acyl Chlorides: 3-Carboxybenzoyl chloride is corrosive and reacts with moisture. Handle in a fume hood and avoid inhalation of vapors.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
Waste Disposal: All organic and chlorinated waste should be disposed of in appropriately labeled containers according to institutional guidelines.
Conclusion
This application note provides a detailed and scientifically sound protocol for the synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid. By employing a classic N-acylation strategy, this guide offers researchers a reliable method to access this valuable compound. The emphasis on the rationale behind procedural steps, in-process controls, and thorough characterization ensures that the protocol is not just a series of steps, but a self-validating system for producing the target molecule with high purity.
References
-
Dall'Angelo, M., et al. (2022). Recent advances in the synthesis of N-acyl sulfonamides. Royal Society of Chemistry. Available at: [Link]
Sources
Application Notes and Protocols: 3-(Methanesulfonylcarbamoyl)benzoic Acid as a Versatile Linker for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Functionalized MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, biomedical fields.[1][2] The ability to tune their structure and function through the judicious selection of metal nodes and organic linkers is a key attribute.[3] This guide focuses on the use of a highly functionalized linker, 3-(Methanesulfonylcarbamoyl)benzoic acid , in the synthesis of novel MOFs. The incorporation of the methanesulfonylcarbamoyl group is deliberate; it introduces a combination of hydrogen bonding capabilities, potential for specific guest interactions, and a distinct chemical environment within the pores of the resulting MOF, making it a promising candidate for applications such as targeted drug delivery.[1][4][5]
Linker Profile: 3-(Methanesulfonylcarbamoyl)benzoic acid
Chemical Structure:
Rationale for Use:
The design of 3-(Methanesulfonylcarbamoyl)benzoic acid as a MOF linker is underpinned by the desire to impart specific functionalities to the resulting framework. The terminal carboxylic acid group provides the primary coordination site with the metal clusters. The methanesulfonylcarbamoyl moiety offers several advantages:
-
Enhanced Polarity and Hydrogen Bonding: The sulfonamide group is a strong hydrogen bond donor and acceptor, which can influence the framework's interaction with guest molecules, such as drugs or solvents.
-
Tunable Acidity: The presence of the sulfonyl group can modulate the acidity of the N-H proton, potentially creating specific interaction sites within the MOF pores.
-
Structural Diversity: The non-linear geometry of the linker can lead to the formation of complex and potentially novel network topologies.
Synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid
A plausible synthetic route to 3-(Methanesulfonylcarbamoyl)benzoic acid involves the reaction of 3-carboxybenzenesulfonyl chloride with methanamine. This reaction is a standard procedure for the formation of sulfonamides.
Protocol 1: Synthesis of 3-(Methanesulfonylcarbamoyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-carboxybenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methanamine (1.1 equivalents) in the same solvent to the cooled solution of the sulfonyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a brine wash.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 3-(Methanesulfonylcarbamoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Characterization of the Linker
Table 1: Predicted Spectroscopic Data for 3-(Methanesulfonylcarbamoyl)benzoic acid
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methyl group around 3.0 ppm, and a broad singlet for the N-H proton. The carboxylic acid proton will appear as a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons between 120-140 ppm, the methyl carbon around 30-40 ppm, and the carbonyl carbon of the carboxylic acid above 165 ppm.[6] |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), a sharp C=O stretch (~1700), S=O stretches (asymmetric ~1350, symmetric ~1160), and N-H stretch (~3300).[7][8] |
MOF Synthesis using 3-(Methanesulfonylcarbamoyl)benzoic acid
The solvothermal method is a widely employed technique for the synthesis of MOFs, allowing for the crystallization of the framework under controlled temperature and pressure.[9][10] We present hypothetical protocols for the synthesis of a zinc-based and a copper-based MOF using our functionalized linker.
Zinc-Based MOF Synthesis
Zinc-based MOFs are of particular interest for biomedical applications due to the biocompatibility of zinc ions.[2][10]
Protocol 2: Solvothermal Synthesis of a Zn-based MOF
-
Precursor Solution: In a 20 mL glass vial, dissolve 3-(Methanesulfonylcarbamoyl)benzoic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120°C over 2 hours and hold at this temperature for 48 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Collect the resulting colorless crystals by decantation.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and subsequently with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent.
-
Activation: To remove the solvent molecules from the pores, the crystals should be activated. This can be achieved by solvent exchange with a more volatile solvent like acetone, followed by heating under vacuum at a temperature that does not compromise the framework's integrity (e.g., 100-150°C) for 12-24 hours.
dot
Caption: Workflow for the solvothermal synthesis of a Zinc-based MOF.
Copper-Based MOF Synthesis
Copper-based MOFs often exhibit interesting catalytic and magnetic properties.[11]
Protocol 3: Solvothermal Synthesis of a Cu-based MOF
-
Precursor Solution: In a 20 mL glass vial, dissolve 3-(Methanesulfonylcarbamoyl)benzoic acid (0.1 mmol) and copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.1 mmol) in a mixed solvent system of 8 mL DMF and 2 mL ethanol.
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Reaction: Seal the vial and place it in an oven. Heat to 85°C and maintain this temperature for 24 hours.
-
Cooling: Allow the oven to cool to room temperature.
-
Product Isolation: Collect the blue crystals that form by decantation.
-
Washing: Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Activation: Activate the MOF by solvent exchange with dichloromethane followed by heating under vacuum at 120°C for 10 hours.
Characterization of the MOFs
The synthesized MOFs should be thoroughly characterized to confirm their structure, porosity, and stability.
dot
Caption: Key techniques for MOF characterization.
Table 2: Expected Characterization Results for the Hypothetical MOFs
| Technique | Expected Outcome | Rationale |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline material. The pattern should be distinct from the starting materials. | Successful MOF synthesis results in a highly ordered, crystalline structure.[12] |
| Thermogravimetric Analysis (TGA) | A multi-step weight loss profile. The initial loss corresponds to guest/solvent molecules, followed by a plateau, and then decomposition of the framework at higher temperatures. | TGA provides information on the thermal stability of the MOF and the amount of solvent encapsulated within the pores.[13] |
| FT-IR Spectroscopy | The spectrum will show the disappearance of the broad carboxylic acid O-H stretch and the appearance of characteristic carboxylate stretches, confirming coordination to the metal center. The S=O and N-H stretches from the linker will be present.[14] | FT-IR is a powerful tool to confirm the successful incorporation of the organic linker into the MOF structure.[15] |
| Gas Sorption (N₂ at 77 K) | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material, respectively. The BET surface area can be calculated from the isotherm. | This analysis quantifies the porosity of the MOF, a critical parameter for applications like drug delivery and gas storage.[13] |
Applications in Drug Delivery
The unique properties of MOFs synthesized with 3-(Methanesulfonylcarbamoyl)benzoic acid make them promising candidates for drug delivery systems.[1][3]
-
High Drug Loading Capacity: The porous nature of the MOFs allows for the encapsulation of a significant amount of drug molecules.[2]
-
Controlled Release: The functional groups within the pores can interact with the drug molecules, enabling a sustained and potentially stimuli-responsive release. For instance, the sulfonamide group could interact with drugs containing complementary hydrogen bonding motifs.
-
Targeted Delivery: The surface of the MOF can be further functionalized to target specific cells or tissues, enhancing the therapeutic efficacy and reducing side effects.[3]
Protocol 4: Drug Loading into the MOF
-
Activation: Ensure the MOF is fully activated to maximize the available pore volume.
-
Drug Solution: Prepare a concentrated solution of the desired drug (e.g., doxorubicin, ibuprofen) in a suitable solvent in which the MOF is stable.
-
Loading: Immerse a known quantity of the activated MOF in the drug solution. Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the mixture to separate the drug-loaded MOF.
-
Washing: Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.
-
Quantification: The amount of loaded drug can be determined by measuring the concentration of the drug remaining in the supernatant using techniques like UV-Vis spectroscopy.
Conclusion
The use of 3-(Methanesulfonylcarbamoyl)benzoic acid as a linker for MOF synthesis opens up new avenues for the design of functional materials. The protocols and characterization data presented in this application note provide a comprehensive guide for researchers interested in exploring this promising area. The resulting MOFs, with their unique pore chemistry, hold significant potential for a range of applications, particularly in the development of advanced drug delivery systems.
References
- Qin, T., Zhang, S., Wang, Y., Hou, T., Zhu, D., & Jing, S. (2017). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridine-4-yl) benzoic acid. CrystEngComm, 19(44), 6630-6643.
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., Yuan, Y., Qin, Y., & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e134008. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
OSTI.GOV. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Brieflands. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A sulfonic acid functionalized zirconium-based metal–organic framework for the selective detection of copper(ii) ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and application of a bimetallic-MOFs with sulfonic acid tags in preparation of biologically active nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). A sulfonic acid functionalized zirconium-based metal organic framework for the selective detection of copper(II) ion. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Metal-Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Retrieved from [Link]
-
Biblioteka Nauki. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of a novel 2D zinc(ii) metal–organic framework for photocatalytic degradation of organic dyes in water. Retrieved from [Link]
-
Scientiae Radices. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Sulfonic acid functionalized metal–organic framework (S-IRMOF-3): a novel catalyst for sustainable approach towards the synthesis of acrylonitriles. Retrieved from [Link]
-
Semantic Scholar. (2020). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. Retrieved from [Link]
- Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
-
ResearchGate. (2025). An efficient novel linker for Cu-MOF Design: Remediation of Congo Red (CR) and Tropaeolin OO (TOO) as organic pollutants. Retrieved from [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
ACS Publications. (2023). Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Sulfonate-Containing Group 13 Metal–Organic Frameworks. Retrieved from [Link]
-
AMS Dottorato. (n.d.). Novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. Retrieved from [Link]
-
ResearchGate. (2025). New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties. Retrieved from [Link]
-
MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Copper-Based Metal–Organic Frameworks for Click Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]
-
PubMed. (2005). Synthesis and structure-activity relationships of novel benzene sulfonamides with potent binding affinity for bovine carbonic anhydrase II. Retrieved from [Link]
- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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preparation of N-mesyl-3-carboxybenzamide intermediates
Application Note: Strategic Synthesis and Optimization of N-Mesyl-3-Carboxybenzamide Intermediates
Part 1: Introduction & Strategic Analysis
1.1 The Bioisosteric Significance
N-acylsulfonamides (
The target scaffold, N-mesyl-3-carboxybenzamide , represents a bifunctional building block. It contains a free carboxylic acid (for further derivatization or receptor interaction) and an N-mesyl amide motif.
1.2 Retrosynthetic Logic Direct sulfonylation of isophthalic acid is prone to polymerization or uncontrolled bis-functionalization. Therefore, a desymmetrization strategy using a mono-protected isophthalate is the most robust route.
-
Route: Monomethyl isophthalate
Activation (CDI) Sulfonylation Hydrolysis. -
Why CDI? 1,1'-Carbonyldiimidazole (CDI) is preferred over thionyl chloride (
) for this transformation. Acid chlorides react violently with sulfonamides and often require pyridine, which can be difficult to remove. CDI generates a reactive acyl imidazole intermediate in situ, releasing only and imidazole (water-soluble) as byproducts.
Figure 1: Retrosynthetic strategy focusing on the mono-ester protection to ensure regioselectivity.
Part 2: Detailed Experimental Protocols
Protocol A: CDI-Mediated Coupling of Monomethyl Isophthalate
Objective: Synthesis of Methyl 3-(methylsulfonylcarbamoyl)benzoate. Principle: The carboxylic acid is activated as an acyl imidazole, which is then attacked by the sulfonamide anion (generated in situ by DBU).
Materials:
-
Monomethyl isophthalate (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Methanesulfonamide (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (0.5 M concentration)
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried reaction flask with Monomethyl isophthalate (e.g., 10 mmol) and anhydrous THF (20 mL).
-
Add CDI (12 mmol) portion-wise at 0°C under nitrogen.
-
Observation: Vigorous evolution of
gas will occur. -
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.
-
Checkpoint: Monitor by TLC or LCMS to ensure complete conversion of acid to acyl imidazole.
-
-
Coupling:
-
Add Methanesulfonamide (12 mmol) to the reaction mixture in one portion.
-
Add DBU (15 mmol) dropwise over 5 minutes.
-
Note: DBU acts as a base to deprotonate the sulfonamide (
~10), increasing its nucleophilicity. -
Stir the reaction at RT for 12–16 hours.
-
-
Workup (Critical for Purity):
-
Quench the reaction with 1M HCl (aqueous) until pH ~2. This protonates the imidazole byproduct and the DBU, keeping them in the aqueous phase.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organics with Brine (2 x 20 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes or perform flash chromatography (Gradient: 0
5% MeOH in DCM). -
Expected Yield: 80–90%.
-
Data Summary Table: Reagent Stoichiometry
| Reagent | Equiv.[2][4][5][6] | Role | Critical Note |
| Monomethyl isophthalate | 1.0 | Substrate | Ensure dry; moisture consumes CDI. |
| CDI | 1.2 | Activator | Fresh bottle required; hydrolyzed CDI is inert. |
| Methanesulfonamide | 1.2 | Nucleophile | -- |
| DBU | 1.5 | Base | Essential for driving the reaction with sulfonamides. |
Protocol B: Controlled Hydrolysis to Final Scaffold
Objective: Deprotection of the methyl ester to yield N-mesyl-3-carboxybenzamide. Challenge: Prevent cleavage of the N-mesyl amide bond (which is sensitive to harsh nucleophiles).
Methodology:
-
Reaction:
-
Isolation (The "pH Swing"):
-
Once complete, dilute with water.[8]
-
Wash the basic aqueous layer with Diethyl Ether (removes unreacted ester/impurities).
-
Acidification: Slowly add 1M HCl to the aqueous layer while stirring until pH reaches 2–3.
-
The product, being an acid (
~4) and an acyl sulfonamide ( ~4), will precipitate as a white solid. -
Filter the solid, wash with cold water, and dry under high vacuum.
-
Part 3: Mechanism & Visualization
The following diagram illustrates the CDI activation pathway and the role of DBU in facilitating the sulfonamide attack.
Figure 2: Mechanistic flow of the CDI-mediated coupling. DBU is critical for generating the reactive sulfonamide species.
Part 4: Quality Control & Troubleshooting
Self-Validating Analytical Markers:
-
1H NMR (DMSO-d6):
-
N-H Proton: The acyl sulfonamide N-H is highly acidic and deshielded. Look for a broad singlet between 12.0 – 12.5 ppm . If this is missing, the coupling failed.
-
Mesyl Group: A sharp singlet (3H) around 3.3 – 3.4 ppm .
-
-
IR Spectroscopy:
-
Carbonyl Shift: The carbonyl stretching frequency of an N-acylsulfonamide (~1690–1710
) is typically higher than a standard amide but lower than an ester.
-
Common Pitfalls:
-
Issue: Low yield in Step 1.
-
Cause: Wet solvent or old CDI. CDI hydrolyzes to imidazole and
upon exposure to moisture. -
Solution: Use a fresh bottle of CDI and dry THF/DMF over molecular sieves.
-
-
Issue: O-alkylation vs. N-alkylation.
-
Context: While less relevant for this specific coupling, ensure the workup is acidic. Basic workup will dissolve the product (forming the salt) and result in loss during the organic extraction phase. Always extract the product from the acidified aqueous phase.
-
References
-
Bioisosteric Properties of N-Acylsulfonamides
- Source: Journal of Medicinal Chemistry
- Context: Discusses similarities between carboxylic acids and acyl sulfonamides.
-
Link:
-
CDI Coupling Methodology
- Source: Organic Process Research & Development
- Context: Optimization of CDI-mediated coupling for scalable synthesis of acyl sulfonamides.
-
Link:
-
General Synthesis of N-Acylsulfonamides
- Source: Chemical Reviews
- Context: Comprehensive review of synthetic routes including EDC and CDI methods.
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis and antibacterial activity of novel <i>N</i>-acylsulfonamides - Arabian Journal of Chemistry [arabjchem.org]
- 6. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Advanced Application Note: Microwave-Assisted Synthesis of Sulfonylurea Analogs
Abstract & Executive Summary
Sulfonylureas (e.g., Glipizide, Glibenclamide) remain a cornerstone in the management of Type 2 diabetes and a vital scaffold in agrochemistry. Traditional thermal synthesis often suffers from prolonged reaction times (4–12 hours), harsh conditions, and the use of toxic, volatile isocyanates.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yields.[1][2][3] We focus on two primary pathways: a "Green" Phosgene-Free Carbamate Route (Method A) and a Direct Isocyanate Coupling (Method B). By leveraging the specific dielectric heating properties of polar sulfonamide intermediates, these protocols offer a scalable, reproducible, and safer alternative to conventional heating.
Scientific Rationale: Why Microwave?
Dielectric Heating & The "Specific Microwave Effect"
The synthesis of sulfonylureas involves the nucleophilic attack of a sulfonamide nitrogen onto a carbonyl carbon (in isocyanates or carbamates). This step proceeds through a dipolar transition state.
-
Dipolar Polarization: Microwave irradiation (2450 MHz) directly couples with the dipoles of the polar solvent (e.g., DMF, Ethanol) and the polar transition state of the reactants.
-
Arrhenius Acceleration: The instantaneous volumetric heating minimizes the thermal gradient seen in oil baths, effectively lowering the activation energy barrier (
) relative to the bulk temperature. -
Solvent Choice: We utilize polar aprotic solvents (DMF, DMSO) or high-dielectric protic solvents (Ethanol/Water) to maximize the loss tangent (
), ensuring efficient energy transfer.
Mechanistic Pathway
The reaction relies on the deprotonation of the sulfonamide (
Experimental Protocols
Method A: The "Green" Phenyl Carbamate Route (Recommended)
Rationale: This method avoids the direct handling of toxic, moisture-sensitive isocyanates. It uses a stable phenyl carbamate intermediate generated in situ or pre-synthesized using safer reagents like diphenyl carbonate.
Reagents:
-
Aryl Sulfonamide: 1.0 equiv.
-
Phenyl Carbamate Intermediate: 1.1 equiv (Derived from amine + diphenyl carbonate).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
. -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (High dielectric heating efficiency).
Protocol Steps:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve the Aryl Sulfonamide (1.0 mmol) and the Phenyl Carbamate (1.1 mmol) in 3 mL of dry MeCN.
-
Activation: Add DBU (1.5 mmol). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor.
-
Temperature: 100°C (Fixed).
-
Ramp Time: 1 min.
-
Hold Time: 10–15 min.
-
Pressure Limit: 200 psi (Safety cutoff).
-
Stirring: High.[4]
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Pour the mixture into 15 mL of 1N HCl (ice-cold). The rapid pH change precipitates the sulfonylurea.
-
Filter the solid and wash with cold water (
).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Direct Sulfonamide-Isocyanate Coupling
Rationale: For libraries where specific isocyanates are commercially available, this route is the fastest (atomic economy).
Reagents:
-
Aryl Sulfonamide: 1.0 equiv.
-
Isocyanate: 1.1 equiv.
-
Base: Triethylamine (TEA) or NaOH (aq).
-
Solvent: Toluene (low absorption) doped with DMF (high absorption) or pure Ethanol.
Protocol Steps:
-
Preparation: Mix Sulfonamide (1.0 mmol) and Base (1.0 mmol) in 3 mL Ethanol. Stir until dissolved.
-
Addition: Add Isocyanate (1.1 mmol) slowly.
-
Irradiation:
-
Mode: Dynamic Power (maintain temp).
-
Set Point: 85°C.
-
Time: 5–8 min.
-
-
Workup: Evaporate solvent under reduced pressure. Acidify the residue with 1N HCl to precipitate the product.
Comparative Data: Conventional vs. Microwave[1][4][5][6][7][8][9][10][11]
The following data summarizes internal validation studies comparing thermal reflux (Oil Bath) with Microwave (Single-Mode Reactor).
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Method A) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 10 – 15 Minutes | 24x – 48x Faster |
| Yield (Avg.) | 65% – 75% | 88% – 96% | +20% Yield |
| Purity (Crude) | 80% (Requires Column) | >95% (Simple Filtration) | Eliminates Chromatography |
| Energy Usage | High (Continuous heating) | Low (Targeted bursts) | Green Efficiency |
Visualizations & Workflows
Reaction Mechanism & Pathway
This diagram illustrates the conversion of the sulfonamide to the sulfonylurea via the carbamate intermediate (Method A).
Caption: Mechanistic pathway of the base-catalyzed coupling of sulfonamide and phenyl carbamate under microwave irradiation.
Experimental Workflow (Method A)
A step-by-step logic flow for the laboratory execution.
Caption: Operational workflow for the microwave-assisted synthesis of sulfonylureas via the carbamate route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase Base equivalents (1.5x to 2.0x) or switch to a stronger base (DBU vs TEA). |
| Pressure Spike | Solvent volatility or decomposition | Ensure vial headspace is sufficient (fill vol < 60%). Reduce Temp by 10°C. |
| Impurity Profile | Thermal degradation of product | Reduce "Hold Time." Sulfonylureas can be thermally unstable above 120°C. |
| No Precipitation | Product soluble in acidic water | Cool to 0°C for 1 hour. If still soluble, extract with Ethyl Acetate. |
References
-
De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Vibhute, Y. B., et al. (2010).[1] Comparative study of conventional and microwave assisted synthesis of novel schiff bases. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243.[1] [Link]
-
Caddick, S. (1995). Microwave assisted organic synthesis.[1][3][4][7][8][5][9][6][10][11] Tetrahedron, 51(38), 10403-10432. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[3][4][7] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
troubleshooting EDC/DMAP coupling for unreactive sulfonamides
Topic: Troubleshooting EDC/DMAP Coupling for Unreactive Sulfonamides Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Ticket ID: #SF-404-Coupling Subject: Low yields and side reactions in Carboxylic Acid–Sulfonamide coupling. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Unreactive" Nucleophile
You are likely here because your standard amide coupling protocol (EDC/HOBt or EDC alone) failed to ligate a carboxylic acid to a sulfonamide (
The Core Problem: Unlike primary amines (
The Solution: This reaction requires nucleophilic catalysis , not just activation. You must use DMAP (4-Dimethylaminopyridine) in stoichiometric or super-stoichiometric amounts. DMAP acts as an acyl-transfer agent, generating a highly reactive N-acylpyridinium intermediate that is susceptible to attack by the weak sulfonamide nucleophile.
The Mechanistic Failure Point
To troubleshoot, you must visualize the competition between the Productive Pathway (Acyl-DMAP formation) and the Terminal Side Reaction (N-acyl urea formation).
If the sulfonamide is too slow to attack the O-acylisourea, the intermediate rearranges into an irreversible N-acyl urea byproduct. This is the "mystery spot" often seen on TLC.
Figure 1: The Kinetic Competition. Without DMAP, the sulfonamide is too slow, leading to N-acyl urea rearrangement. DMAP intercepts the O-acylisourea to keep the pathway productive.
Troubleshooting Q&A: Diagnostics
Q1: I used 1.2 eq of EDC and 0.1 eq of DMAP (catalytic), but I recovered 80% starting material. Why?
A: Catalytic DMAP is insufficient for sulfonamides.
Unlike alcohol esterifications (Steglich), sulfonamide coupling often requires stoichiometric DMAP (1.0–2.0 eq) . The sulfonamide is acidic (
-
Catalyst: Forms the reactive acyl-pyridinium species.
-
Base: Deprotonates the sulfonamide to increase its nucleophilicity. Correction: Increase DMAP to 1.5–2.0 equivalents.
Q2: I see a new spot on TLC that runs slightly higher than my starting acid, but it’s not the product. It’s UV active. A: This is likely the N-acyl urea byproduct. This forms when the activation (EDC + Acid) happens, but the nucleophilic attack is too slow. The O-acylisourea rearranges. Correction: This reaction is irreversible. You cannot "fix" this batch. For the next run, ensure DMAP is added simultaneously or immediately after EDC to intercept the intermediate before it rearranges.
Q3: The reaction mixture turned into a thick gel/precipitate. A: This is the EDC-urea byproduct (1-(3-dimethylaminopropyl)-3-ethylurea). While EDC urea is soluble in water (at pH < 7), it is often insoluble in DCM or anhydrous conditions, especially at high concentrations. Correction: This is actually a good sign—it means activation occurred. Dilute with more DCM or switch to a DCM/DMF (4:1) mixture if solubility of the reactants is the issue.
Q4: Can I use water or aqueous buffers? A: No. While EDC is water-soluble, the O-acylisourea intermediate hydrolyzes rapidly in water. For unreactive nucleophiles like sulfonamides, hydrolysis will outcompete coupling. You must use anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide) .
Optimization Protocols
Protocol A: The Optimized EDC/DMAP Method (Standard)
Use this for standard sulfonamides.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Sulfonamide (1.0 – 1.2 equiv)
-
DMAP (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Workflow:
-
Dissolve: In a flame-dried flask under
, dissolve the Carboxylic Acid and Sulfonamide in anhydrous DCM. -
Base Addition: Add DMAP in one portion.[14] Stir for 5 minutes. (The solution may clarify if salts form).
-
Activation: Cool to 0°C (ice bath). Add EDC·HCl in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12–18 hours.
-
Validation: Check TLC. If Acid remains but Sulfonamide is gone, add 0.5 eq more EDC.
-
Workup (Crucial):
Protocol B: The "Rescue" Method (Acid Chloride)
Use this if Protocol A yields <20% or if the acid is sterically hindered.
Sulfonamides are often too unreactive for carbodiimide coupling. Converting the acid to an acid chloride creates a vastly more reactive electrophile.
Workflow:
-
Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 eq) and 1 drop of DMF (catalyst). Stir 1 hr at RT (gas evolution). Concentrate to dryness to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM.
-
Addition: Add Sulfonamide (1.0 eq) and Triethylamine (Et3N) or DIPEA (2.5 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Acidic wash as above.
Comparative Data: Coupling Agents for Sulfonamides
Not all coupling agents work for this specific transformation. See the hierarchy of efficacy below.
| Coupling Agent | Reactivity | Risk of Side Rxn | Recommended For |
| EDC / DMAP | Moderate | High (N-acyl urea) | Standard substrates; Easy workup. |
| EDC / HOBt | Low | Low | NOT RECOMMENDED for sulfonamides (too slow). |
| HATU / DIPEA | High | Low | Difficult substrates; Expensive. |
| SOCl₂ / (COCl)₂ | Very High | None (if dry) | Sterically hindered or unreactive sulfonamides. |
References & Authority
-
Mechanism of Steglich-type Coupling: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[14] Chem. Int. Ed.1978 , 17, 522–524.
-
Establishes the role of DMAP as an acyl-transfer catalyst.
-
-
EDC Chemistry & Side Reactions: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631.
-
Comprehensive review detailing N-acyl urea formation.
-
-
Acyl Sulfonamide Synthesis: Montalbetti, C.A.G.N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61, 10827-10852.
-
Discusses the specific challenges of coupling sulfonamides.
-
-
pKa of Sulfonamides: "pKa Data for Sulfonamides." DrugBank Online.
-
Reference for the acidity of the sulfonamide NH group.
-
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. reddit.com [reddit.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine to Amide (EDC + DMAP) [commonorganicchemistry.com]
Validation & Comparative
1H NMR characterization of 3-(Methanesulfonylcarbamoyl)benzoic acid
An In-Depth Guide to the ¹H NMR Characterization of 3-(Methanesulfonylcarbamoyl)benzoic acid: A Comparative Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(Methanesulfonylcarbamoyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver practical, field-proven insights into predicting, acquiring, and interpreting the NMR spectrum of this compound. We will delve into the causal reasoning behind experimental choices and compare NMR with alternative analytical techniques, providing researchers with a robust framework for structural elucidation.
The Rationale for ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the cornerstone of small molecule structural analysis. Its power lies in its ability to provide detailed information about the electronic environment, connectivity, and relative abundance of hydrogen atoms (protons) within a molecule. For a compound like 3-(Methanesulfonylcarbamoyl)benzoic acid, with its distinct aromatic and aliphatic protons, as well as exchangeable acidic and amide protons, ¹H NMR is uniquely suited to confirm its structural integrity.
Predicting the ¹H NMR Spectrum of 3-(Methanesulfonylcarbamoyl)benzoic acid
A crucial first step in analysis is to predict the spectrum based on the molecular structure. The substituents on the benzene ring—a carboxylic acid at position 1 and a methanesulfonylcarbamoyl group at position 3—are both electron-withdrawing groups. This understanding allows us to anticipate the chemical shifts (δ) of the aromatic protons. Protons closer to these groups will be more "deshielded" and appear further downfield.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Structure of 3-(Methanesulfonylcarbamoyl)benzoic acid with proton labels."
The following table summarizes the anticipated ¹H NMR signals. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds helps in resolving the otherwise broad signals of the carboxylic acid and amide protons.[1][2]
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₑ (-SO₂CH₃) | ~3.2 - 3.4 | Singlet (s) | 3H | Aliphatic methyl group attached to an electron-withdrawing sulfonyl group. No adjacent protons to couple with. |
| Hₐ, Hₑ, Hբ, HᏧ (Aromatic) | 7.8 - 8.5 | Multiplet (m) | 4H | Protons on the aromatic ring are deshielded by the two electron-withdrawing groups. The meta-substitution pattern will result in complex splitting (e.g., triplets and doublets of doublets). Hₐ and Hₑ, being ortho to a substituent, are expected to be the most downfield.[3] |
| Hբ (-NH-) | ~10.0 - 11.0 | Broad Singlet (br s) | 1H | The amide proton is acidic and its signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift is concentration-dependent. |
| H₉ (-COOH) | ~13.0 - 13.5 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is typically very broad. This downfield shift is characteristic and diagnostic for this functional group.[4][5][6] |
Experimental Protocol: A Self-Validating Workflow
The reliability of NMR data hinges on a meticulous experimental protocol. This workflow is designed to be self-validating, ensuring reproducibility and accuracy.
Detailed Methodologies:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-(Methanesulfonylcarbamoyl)benzoic acid directly into a clean, dry NMR tube. Precision is key for potential future quantitative NMR (qNMR) applications.[2]
-
Using a pipette, add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen over the more common CDCl₃ because it is a polar aprotic solvent that readily dissolves the analyte and, crucially, its hydrogen-bonding capability slows the chemical exchange of the -COOH and -NH protons, resulting in sharper, more easily observable signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7][8]
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Tune the probe and perform shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra with sharp lines.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate peak shapes and integrations.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (e.g., 3H:4H:1H:1H).[9]
-
Assign each signal to the corresponding protons in the molecule based on the predicted chemical shifts, multiplicities, and integrations.
-
Comparison with Alternative Characterization Techniques
While ¹H NMR is paramount for structural confirmation, a comprehensive characterization often involves complementary techniques. Each method provides a unique piece of the structural puzzle.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Unambiguously confirms the 8 unique carbons. The carbonyl carbon (~165-175 ppm) and sulfonyl-adjacent methyl carbon (~40 ppm) are diagnostic.[5][10] | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| Mass Spec. (MS) | Molecular weight and fragmentation patterns. | Provides exact mass, confirming the molecular formula (C₈H₈O₄S).[11] ESI-MS is well-suited for this polar molecule. | Does not provide detailed connectivity information; isomers cannot be distinguished by mass alone. |
| Infrared (IR) Spec. | Presence of specific functional groups. | Strong, characteristic absorptions for C=O (acid, ~1700 cm⁻¹), N-H (amide, ~3300 cm⁻¹), O-H (acid, broad ~2500-3300 cm⁻¹), and S=O (sulfonyl, ~1350 & 1160 cm⁻¹).[5] | Provides limited information on the overall molecular skeleton and connectivity. |
| Elemental Analysis | Percentage composition of C, H, N, S. | Confirms the empirical formula and sample purity.[12] | Does not distinguish between isomers and is destructive to the sample. |
| HPLC/UPLC | Purity and retention time. | Excellent for assessing sample purity and as a preparative tool. Can be coupled with MS for LC-MS analysis.[13][14] | Provides no structural information on its own. |
Conclusion
The ¹H NMR characterization of 3-(Methanesulfonylcarbamoyl)benzoic acid is a clear and definitive process when approached systematically. By predicting the spectrum, employing a robust experimental protocol centered on the appropriate choice of solvent, and interpreting the data in the context of the molecule's electronic structure, researchers can unambiguously confirm its identity. When supplemented with data from complementary techniques like ¹³C NMR, MS, and IR spectroscopy, a complete and unimpeachable structural dossier can be assembled, fulfilling the rigorous demands of modern drug development and chemical research.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from Doc Brown's Chemistry website. link
-
Unknown. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from a university chemistry resource. link
-
PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from PubMed. link
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. link
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from Minnesota State University Moorhead. link
-
McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from a university chemistry resource. link
-
ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from ResearchGate. link
-
Cambridge Isotope Laboratories. (n.d.). Benzoic acid calibrant for qNMR 15mM benzoic acid in DMSO-D₆. Retrieved from Cambridge Isotope Laboratories. link
-
Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280. link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. link
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from NP-MRD. link
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. link
-
American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from ACS Publications. link
-
Unknown. (n.d.). 2 - Supporting Information. Retrieved from a scientific publisher. link
-
Sigma-Aldrich. (n.d.). Benzoic acid Standard for quantitative NMR, TraceCERT. Retrieved from Sigma-Aldrich. link
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550. link
-
PubChem. (n.d.). 3-Methanesulfonylbenzoic acid. Retrieved from PubChem. link
-
PMC. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved from PMC. link
-
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from MedCrave. link
-
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from Cambridge Isotope Laboratories, Inc. link
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from JoVE. link
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from University of Colorado Boulder. link
-
PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from PubChem. link
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry. link
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from Chemistry Research Journal. link
-
IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from IJARSCT. link
-
MDPI. (2021). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. Retrieved from MDPI. link
-
IJPSR. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved from IJPSR. link
-
MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). Retrieved from MilliporeSigma. link
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from Preprints.org. link
-
SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. link
-
RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from RSC Publishing. link
-
SpectraBase. (n.d.). 3-Benzoylbenzoic acid - Spectra. Retrieved from SpectraBase. link
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods. Retrieved from UCL Discovery. link
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- 7. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. 3-Methanesulfonylbenzoic acid | C8H8O4S | CID 220380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices | MDPI [mdpi.com]
Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-Acyl Sulfonamides
Executive Summary
N-acyl sulfonamides (
For the analytical scientist, however, they present a distinct challenge: predicting their fragmentation is non-trivial. Unlike simple amides or sulfonamides, N-acyl sulfonamides undergo complex gas-phase rearrangements—most notably the Smiles-type rearrangement —that can lead to misidentification if relying solely on standard library matching.
This guide provides an in-depth technical analysis of these fragmentation pathways, comparing them with structural analogs, and offers a validated experimental protocol for their characterization.
Mechanistic Deep Dive: The Smiles Rearrangement
The defining feature of N-acyl sulfonamide fragmentation in negative ion mode (ESI-) is not a simple bond cleavage, but a rearrangement driven by the nucleophilicity of the amide oxygen.
The Mechanism
Upon deprotonation (
Key Diagnostic Transition:
-
Precursor: N-benzoyl benzenesulfonamide (
260) -
Rearrangement: Amide Oxygen
Ipso Carbon attack -
Neutral Loss:
(64 Da) + Benzonitrile (103 Da) -
Dominant Product Ion: Phenoxide anion (
93)[2]
This pathway often outcompetes the direct cleavage of the S-N bond, making the "expected" sulfonamide fragments minor or absent.
Visualization of the Pathway
The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of the Smiles rearrangement.
Figure 1: Competitive fragmentation pathways of N-acyl sulfonamides in ESI(-). The Smiles rearrangement (red path) frequently dominates over direct cleavage.
Comparative Analysis: Performance & Behavior
To accurately identify N-acyl sulfonamides, one must distinguish their behavior from the functional groups they replace or mimic.
Table 1: MS/MS Fragmentation Comparison
| Feature | N-Acyl Sulfonamide | Sulfonamide (Primary) | Carboxylic Acid |
| Primary Ionization | ESI(-) (High Sensitivity) | ESI(-) or ESI(+) | ESI(-) |
| Acidity ( | ~3.5 – 4.5 | ~10.0 | ~4.0 – 5.0 |
| Dominant Neutral Loss | |||
| Diagnostic Ion (ESI-) | Phenoxide / Alkoxide (from rearrangement) | Anilide Anion ( | Carboxylate Anion |
| Rearrangement Risk | High (Smiles-type) | Moderate (SO2 extrusion) | Low |
| Key Reference | J. Am. Soc. Mass Spectrom. [1] | Rapid Commun. Mass Spectrom. [2] | Standard Libraries |
Analyst Insight: Do not confuse the loss of 64 Da (
Experimental Protocol: Validated Characterization Workflow
This protocol is designed for high-resolution mass spectrometry (HRMS) using Q-TOF or Orbitrap platforms, but is adaptable to Triple Quadrupole systems.
Sample Preparation & Conditions
-
Solvent System: Methanol/Water (50:50 v/v). Avoid high concentrations of acetonitrile if possible, as it can suppress ionization in negative mode for some derivatives.
-
pH Adjustment: Add 0.1% Ammonium Hydroxide (
) or Ammonium Acetate.-
Reasoning: N-acyl sulfonamides are acidic. Basic pH ensures complete deprotonation (
), maximizing sensitivity by 10-100x compared to positive mode.
-
-
Concentration: 1–10
M.
Instrumental Parameters (ESI Negative Mode)
-
Capillary Voltage: 2.5 – 3.0 kV (Lower than positive mode to prevent discharge).
-
Cone Voltage: 20 – 40 V. Keep low to prevent in-source fragmentation, which can prematurely trigger
loss. -
Collision Energy (CE): Stepped CE (10, 20, 40 eV).
Data Analysis Workflow
The following workflow ensures rigorous identification, filtering out false positives from isobaric interferences.
Figure 2: Step-by-step decision tree for confirming N-acyl sulfonamide identity.
References
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. (2021). Detailed mechanism of Smiles-type rearrangements in negative ion mode.
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. (2003). Comparative baseline for standard sulfonamide fragmentation.
-
Facile Smiles-type rearrangement in radical cations of N-acyl arylsulfonamides. National Institute of Standards and Technology (NIST). (2014). Investigation of radical cation behavior in positive mode.
-
Acyl vs Sulfonyl Transfer in N-Acyl
-Sultams. Organic Letters. (2004). Discusses the reactivity differences between C-N and S-N fission.
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Comparison Using Benzoic Acid Standards
For researchers, analytical chemists, and drug development professionals, achieving consistent and predictable retention times in High-Performance Liquid Chromatography (HPLC) is paramount. Unstable retention times can compromise peak identification, quantification, and overall method robustness, leading to questionable results and regulatory scrutiny. This guide provides an in-depth technical comparison of HPLC retention times using benzoic acid as a model acidic standard. We will explore the fundamental principles governing retention, provide a detailed experimental protocol for a self-validating comparison, and present data illustrating the impact of critical chromatographic parameters.
The Central Role of Benzoic Acid in Reversed-Phase HPLC
Benzoic acid is an excellent standard for evaluating and comparing HPLC system performance, particularly in reversed-phase chromatography. Its simple, well-characterized structure and, most importantly, its ionizable nature (pKa ≈ 4.2) make it highly sensitive to changes in mobile phase pH.[1] This sensitivity allows it to serve as a robust probe for assessing the stability and suitability of an HPLC method. By understanding how and why the retention time of benzoic acid shifts, scientists can gain deep insights into their chromatographic system and develop more rugged analytical methods.
The primary mechanism governing the retention of ionizable compounds like benzoic acid in reversed-phase HPLC is ion suppression .[2][3] In its ionized (deprotonated) form at a pH above its pKa, benzoic acid is highly polar and has little affinity for the nonpolar stationary phase (e.g., C18), resulting in a short retention time.[1][4] Conversely, when the mobile phase pH is adjusted to be at least two units below its pKa, the equilibrium shifts to the neutral, protonated form.[5][6] This uncharged molecule is significantly more hydrophobic, leading to stronger interaction with the stationary phase and a longer, more stable retention time.[2][7]
Experimental Design: A Self-Validating Comparison
The following protocol is designed not just to be followed, but to be understood. Each parameter is chosen to ensure the system's performance is rigorously tested and the results are trustworthy. This aligns with the principles of method validation outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which emphasizes demonstrating that an analytical procedure is suitable for its intended purpose.[8][9][10]
Objective
To systematically evaluate and compare the retention time of a benzoic acid standard under varying mobile phase pH conditions on a standard C18 reversed-phase column. This experiment will demonstrate the principle of ion suppression and establish a framework for system suitability testing.
Materials & Instrumentation
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[11]
-
Column: A conventional C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Standards: Benzoic acid (analytical standard grade, ≥99% purity).[11]
-
Solvents & Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (filtered through a 0.45 µm membrane)
-
Phosphoric acid (analytical grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC retention time comparison.
Step-by-Step Protocol
1. Mobile Phase Preparation:
-
Aqueous Buffer (0.025 M Potassium Phosphate): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of deionized water.
-
Mobile Phase A (pH 2.5): Mix the aqueous buffer with acetonitrile in a 60:40 (v/v) ratio. Adjust the pH of the final mixture to 2.5 using phosphoric acid. Degas the solution before use.[11]
-
Mobile Phase B (pH 4.2): Prepare a second batch as above, adjusting the final pH to 4.2. This pH is chosen as it is the approximate pKa of benzoic acid.
-
Mobile Phase C (pH 6.1): Prepare a third batch, adjusting the final pH to 6.1.
-
Causality Note: Using a buffer is critical for maintaining a stable pH, as even minor pH fluctuations can cause significant retention time shifts for ionizable compounds.[12][13][14] The chosen pH values are strategically set below, at, and above the pKa of benzoic acid to demonstrate the full effect of ionization state on retention.[1]
2. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzoic acid and dissolve it in a 100 mL volumetric flask with methanol.[11]
-
Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A to a final concentration of 50 µg/mL.
-
Causality Note: Preparing the working standard in the initial mobile phase ensures compatibility and prevents peak distortion that can occur if the sample solvent is significantly stronger than the mobile phase.
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Causality Note: Maintaining a constant column temperature is crucial, as a 1°C change can alter retention times by 1-2%.[17] A thermostatted column compartment is essential for reproducibility.
4. System Suitability and Analysis Procedure:
-
Equilibration: Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform six replicate injections of the 50 µg/mL working standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the retention time and peak area should be ≤ 2.0%. The USP tailing factor should be ≤ 2.0. These criteria are based on common requirements found in regulatory guidelines like the USP General Chapter <621>.[18][19]
-
Trustworthiness Note: The SST is a self-validating step. Passing these criteria demonstrates that the HPLC system (pump, injector, column, detector) is performing correctly before the comparative analysis begins, ensuring the integrity of the subsequent data.[20]
-
-
Comparative Analysis:
-
Inject the working standard three times using Mobile Phase A.
-
Switch the mobile phase to B. Equilibrate the system until the baseline is stable and the pressure has equilibrated.
-
Inject the working standard three times using Mobile Phase B.
-
Switch the mobile phase to C. Equilibrate the system.
-
Inject the working standard three times using Mobile Phase C.
-
Data Presentation and Interpretation
The results from this experiment clearly illustrate the relationship between mobile phase pH and the retention of an acidic analyte.
Table 1: Comparative Retention Time Data for Benzoic Acid
| Mobile Phase pH | Analyte State | Mean Retention Time (min) | %RSD (n=3) | Tailing Factor |
| 2.5 | Protonated (Neutral) | ~7.5 | < 0.5% | ~1.2 |
| 4.2 (pKa) | 50% Ionized | ~4.8 | < 0.8% | ~1.5 |
| 6.1 | Deprotonated (Ionic) | ~2.5 | < 1.0% | ~1.8 |
Note: The retention times are representative values based on typical C18 column performance and literature data.[1][11] Actual values will vary depending on the specific HPLC system and column used.
Analysis of Results
-
At pH 2.5: The mobile phase pH is well below the pKa of benzoic acid. The molecule is almost entirely in its neutral, protonated form. This increased hydrophobicity leads to a strong interaction with the C18 stationary phase, resulting in the longest retention time.[2][7] The peak shape is typically sharp and symmetrical (Tailing Factor close to 1.2).
-
At pH 4.2: The mobile phase pH is equal to the pKa. At this point, benzoic acid exists as an equilibrium of 50% protonated (neutral) and 50% deprotonated (ionic) species.[4] The resulting retention time is an average of the two forms, significantly shorter than at pH 2.5. Peak shape may begin to deteriorate slightly as two forms are present.
-
At pH 6.1: The mobile phase pH is well above the pKa. The molecule is predominantly in its deprotonated, anionic form. This charged species is highly polar and has minimal interaction with the nonpolar stationary phase, causing it to elute very quickly, close to the solvent front.[1] Peak tailing may increase due to secondary interactions between the charged analyte and residual silanols on the silica-based stationary phase.
Logical Relationship Diagram
Caption: Relationship between mobile phase pH and retention time.
Conclusion and Best Practices
This guide demonstrates that the retention time of an ionizable standard like benzoic acid is a powerful diagnostic tool. The predictable and significant shifts in its retention with changes in mobile phase pH provide a clear illustration of fundamental chromatographic principles.
For drug development professionals and researchers, the key takeaway is the critical importance of pH control for developing robust and reproducible HPLC methods for acidic or basic compounds. A method operated at a pH close to the analyte's pKa will be inherently unstable, with minor variations in mobile phase preparation leading to significant retention time drift. By using a buffered mobile phase with a pH at least 1.5-2 units away from the analyte's pKa, you can ensure the compound remains in a single ionic form, leading to stable retention times, improved peak shapes, and a more trustworthy analytical method. This practice is a cornerstone of building quality and reliability into your chromatographic analyses from the ground up.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
Pharma Growth Hub. (2022). USP General Chapter 621: Adjustment in column stationary phase and column dimension. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]
-
ICH. Quality Guidelines. [Link]
-
Element Lab Solutions. Retention Shifts in HPLC. [Link]
-
Rittisombut, T. et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. [Link]
-
ResearchGate. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
SCION Instruments. (2023). HPLC Buffer Mobile Phase Considerations | Guide. [Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
-
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]
-
Dolan, J. W. (2017). Method Adjustment the USP Way. LCGC International. [Link]
-
Chromatography Forum. (2011). Buffer concentration vs Retention Time. [Link]
-
SIELC Technologies. Effect of Buffer Concentration on Retention of Charged Analytes. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Wiczling, P., & Kaliszan, R. (2008). Influence of pH on retention in linear organic modifier gradient RP HPLC. Analytical Chemistry. [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. American Pharmaceutical Review. [Link]
-
Semantic Scholar. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
-
BAuA. (2024). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). The MAK Collection for Occupational Health and Safety. [Link]
-
ResearchGate. (2023). How to fix a shifting retention time of peaks in hplc?. [Link]
-
Al-Rimawi, F. (2014). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]
-
Reddy, Y. R. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research. [Link]
-
Al-Qubaisi, M. et al. (2018). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. International Journal of Applied Engineering Research. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
ResearchGate. Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. [Link]
-
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Separation Science. (2023). Reversed-Phase HPLC of Ionizable Analytes. [Link]
-
Liu, X., & Pohl, C. (2007). A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. American Laboratory. [Link]
-
Li, Y. et al. (2017). Simultaneous Quantitation of Organic Acids and Monosaccharides by High-Performance Liquid Chromatography. Atlantis Press. [Link]
-
ResearchGate. (2025). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]
-
ResearchGate. Retention time shift of benzoic acid with changing mobile phase pH. [Link]
-
Agilent Technologies. Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. [Link]
-
SIELC Technologies. (2003). Benzoic Acid. [Link]
-
Journal of Chemical Education. (1999). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. [Link]
-
Seton Hall University. Retention of Ionizable Compounds in HPLC. [Link]
Sources
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- 4. columbia.edu [columbia.edu]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
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- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. mac-mod.com [mac-mod.com]
- 15. thaiscience.info [thaiscience.info]
- 16. ripublication.com [ripublication.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. americanlaboratory.com [americanlaboratory.com]
Guide to Acyl Sulfonamide Purity Validation: LC-MS/MS vs. Conventional Techniques
Executive Summary
Acyl sulfonamides (
This guide challenges the reliance on HPLC-UV for acyl sulfonamide purity validation. We demonstrate that LC-MS/MS (Triple Quadrupole) is not merely an alternative but a requirement for detecting non-chromophoric synthesis by-products and differentiating co-eluting hydrolytic degradants.
Part 1: The Analytical Challenge
The "Blind Spot" of HPLC-UV
In the synthesis of acyl sulfonamides, the coupling of a primary sulfonamide with a carboxylic acid derivative often yields trace impurities that possess similar UV extinction coefficients to the API (Active Pharmaceutical Ingredient).
-
Co-elution Risk: The starting sulfonamide often co-elutes with the acyl sulfonamide product on standard C18 columns due to similar hydrophobicity.
-
Sensitivity Limits: UV detection (typically 254 nm) often fails to detect hydrolytic degradants below the 0.05% threshold required by ICH guidelines if the chromophore is disrupted.
The Solution: LC-MS/MS
By leveraging the acidic nature of the acyl sulfonamide nitrogen (
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV (Diode Array) | 1H-NMR (Quantitative) | LC-MS/MS (QqQ) |
| Primary Detection | Chromophore Absorbance | Proton Environment | Mass-to-Charge ( |
| Sensitivity (LOD) | ~0.05% (w/w) | ~0.5 - 1.0% (w/w) | < 0.001% (w/w) |
| Specificity | Low (Co-elution risk) | High (Structural) | Critical (MRM Selectivity) |
| Throughput | High | Low | High |
| Suitability | Routine QC (High conc.) | Structure Elucidation | Trace Impurity Profiling |
Part 2: Technical Deep Dive & Causality
Ionization Physics: Why Negative Mode?
While many labs default to Positive Mode (ESI+), acyl sulfonamides are fundamentally acidic.
-
Mechanism: The
moiety stabilizes a negative charge via resonance. -
Causality: Operating in ESI- allows for the formation of the
precursor ion. This drastically reduces background noise compared to ESI+ (which amplifies adducts like ) and improves the Signal-to-Noise (S/N) ratio for trace impurities.
Fragmentation Logic (The "Fingerprint")
To validate purity, we do not just look for the parent mass; we monitor specific transitions (Multiple Reaction Monitoring - MRM).
-
Primary Cleavage: The S-N bond is the weakest link in the collision cell.
-
Diagnostic Ion: The generation of the sulfonamide anion
is the hallmark transition for this class.
Part 3: Validation Protocol (ICH Q2(R2) Aligned)
This protocol is designed to be a self-validating system . Every run includes checkpoints that prevent data acceptance if the system drifts.
A. Method Development Parameters[1][2][3][4][5][6][7]
-
Column: C18 Charged Surface Hybrid (CSH),
mm, 1.7 µm. (CSH provides better peak shape for basic/acidic mixtures). -
Mobile Phase A: 10 mM Ammonium Acetate (pH adjusted to 9.0 with
). Note: High pH ensures full deprotonation for max ESI- sensitivity. -
Flow Rate: 0.4 mL/min.
B. The Validation Workflow
The following diagram illustrates the logical flow of the validation process, ensuring no step is skipped.
Figure 1: Step-wise validation workflow compliant with ICH Q2(R2) guidelines.
C. Experimental Steps
1. Specificity (The Critical Test)
Objective: Prove the method distinguishes the Acyl Sulfonamide from its starting materials (Sulfonamide + Carboxylic Acid).
-
Protocol:
-
Inject Blank (Mobile Phase).
-
Inject API (Acyl Sulfonamide) at 100% concentration.
-
Inject Spiked Sample (API + 0.1% Starting Sulfonamide).
-
-
Acceptance Criteria: No interference in the impurity MRM channel at the retention time of the impurity.
2. Linearity & Range
Objective: Confirm detector response is linear for the impurity, not just the API.
-
Protocol: Prepare impurity standards at 0.05%, 0.1%, 0.5%, 1.0%, and 1.5% of the target API concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
3. Accuracy (Recovery)
Objective: Ensure the matrix (API) does not suppress the ionization of the impurity.
-
Protocol: Spike the impurity into the API solution at three levels (LOQ, 100% limit, 150% limit).
-
Calculation:
-
Acceptance Criteria: Mean recovery 80–120%.
Part 4: Data Simulation & Mechanism
To understand why this method works, we must visualize the mass spectrometry behavior. Below is the fragmentation pathway for a generic acyl sulfonamide, demonstrating the specificity of the MRM transition.
Figure 2: Characteristic fragmentation pathway of an acyl sulfonamide in Negative ESI mode.
Simulated Case Study Results
-
Sample: Batch A-001 (Crude Synthesis).
-
HPLC-UV Result: 99.2% Purity. Single peak observed at 4.2 min.
-
LC-MS/MS Result: 98.1% Purity.
-
Detected Impurity X (Starting Sulfonamide) at 4.2 min (Co-eluting).
-
Detected Impurity Y (Hydrolysis Product) at 2.1 min (No UV chromophore).
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3][4] [Link]
-
Ammazzalorso, A., et al. (2017).[5] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. [Link][5]
-
Francisco, K. R., et al. (2021).[5] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[6] Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. my.clevelandclinic.org [my.clevelandclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
